3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene
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Overview
Description
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene typically involves multi-step organic reactions. One common method includes the reaction of specific dithiols with oxalyl chloride under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetraoxo-5-phenyl-(1,3)dithiane-4,6-dicarboxylic acid dimethyl ester
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
133095-04-2 |
---|---|
Molecular Formula |
C10H18O7S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(ethenylsulfonylmethoxy)-2-[2-(ethenylsulfonylmethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H18O7S2/c1-3-18(11,12)9-16-7-5-15-6-8-17-10-19(13,14)4-2/h3-4H,1-2,5-10H2 |
InChI Key |
LDYFAEZIWHIBEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)COCCOCCOCS(=O)(=O)C=C |
Origin of Product |
United States |
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